molecular formula C24H18N4O3 B15133298 (E)-N'-(3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)benzohydrazide

(E)-N'-(3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)benzohydrazide

Cat. No.: B15133298
M. Wt: 410.4 g/mol
InChI Key: BITWLBSJSBPEBS-ZZIIXHQDSA-N
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Description

N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide is a complex organic compound that features a unique combination of benzodiazole and chromenylidene moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one with benzohydrazide. The reaction is often carried out in the presence of a catalyst such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide is unique due to its combination of benzodiazole and chromenylidene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]benzamide

InChI

InChI=1S/C24H18N4O3/c1-30-17-11-12-21-16(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)24(31-21)28-27-23(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24+

InChI Key

BITWLBSJSBPEBS-ZZIIXHQDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N/NC(=O)C3=CC=CC=C3)/C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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